3-(2-Methoxyphenoxy)-2,5-furandione
Description
3-(2-Methoxyphenoxy)-2,5-furandione is a substituted furandione derivative characterized by a 2,5-furandione core (maleic anhydride analog) with a 2-methoxyphenoxy group at the 3-position. The 2,5-furandione scaffold is highly reactive due to its electron-deficient diketone structure, enabling nucleophilic substitutions, cycloadditions, and polymerizations . Substituents like the 2-methoxyphenoxy group modulate reactivity, solubility, and biological activity. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or polymer chemistry .
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)furan-2,5-dione |
InChI |
InChI=1S/C11H8O5/c1-14-7-4-2-3-5-8(7)15-9-6-10(12)16-11(9)13/h2-6H,1H3 |
InChI Key |
PWRHXJAAEJCHMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC(=O)OC2=O |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=O)OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing vs. electron-donating groups: The 2-methoxyphenoxy group in the target compound provides steric bulk and moderate electron donation, contrasting with the electron-withdrawing chloro group in . This influences reactivity in nucleophilic substitutions .
- Alkyl vs. aromatic substituents : DDSA has a lipophilic dodecenyl chain, enhancing hydrophobicity for polymer applications, while aromatic substituents (e.g., in ) favor π-π interactions in catalysis or drug design.
Physical and Chemical Properties
- Solubility : Compounds with polar groups (e.g., hydroxymethyl in ) exhibit higher water solubility. The methoxy group in the target compound may improve solubility in organic solvents compared to halogenated analogs .
- Thermal stability : DDSA (MW 266.38) has a higher boiling point (~328°C) due to its long alkyl chain, whereas smaller furandiones (e.g., , MW 222.62) likely degrade at lower temperatures .
- Reactivity : The labile methoxycarbonyloxy group in mucochloric acid derivatives () highlights the susceptibility of substituted furandiones to nucleophilic attack, a trait shared with the target compound .
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